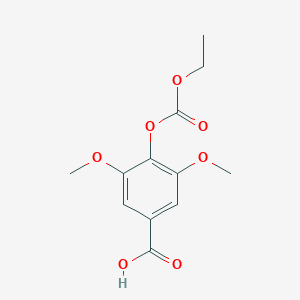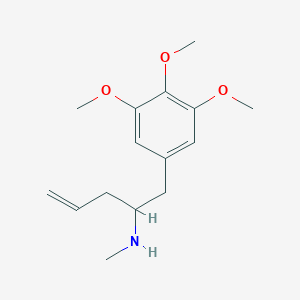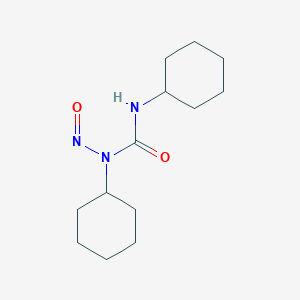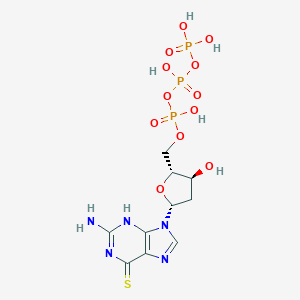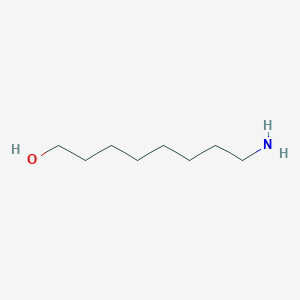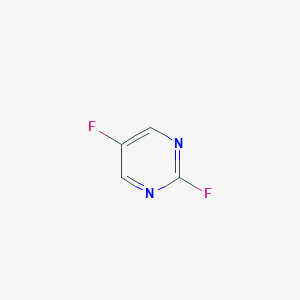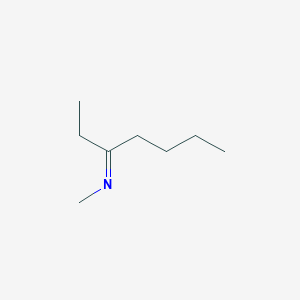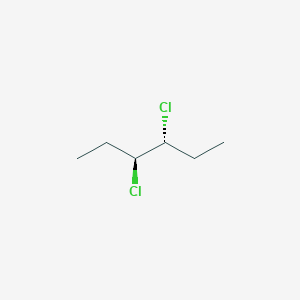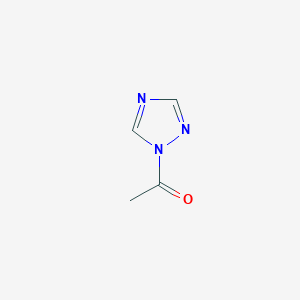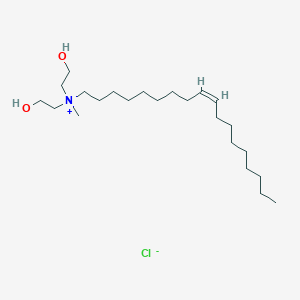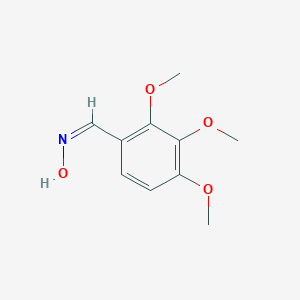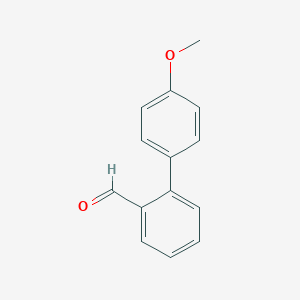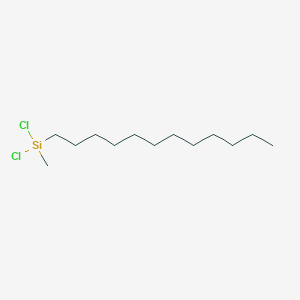
二氯十二烷基甲基硅烷
描述
Dichlorododecylmethylsilane is a compound that falls within the broader category of organosilanes, which are organometallic compounds containing carbon-silicon bonds. Organosilanes are known for their diverse applications in materials science, chemistry, and polymer synthesis due to their unique properties and reactivity.
Synthesis Analysis
The synthesis of organosilanes typically involves the formation of carbon-silicon bonds through various methods. For instance, the synthesis of functional polysilanes, such as alpha,omega-dichloro-polymethylphenylsilane, can be achieved using Wurtz-type reductive coupling, which is sensitive to work-up conditions, reaction time, monomer concentration, and temperature . Similarly, the coupling of dichloromethylphenylsilane with chlorotrimethylsilane by lithium has been used to synthesize low-molecular-weight organosilane polymers . These methods highlight the importance of reaction conditions in the synthesis of organosilanes and their derivatives.
Molecular Structure Analysis
The molecular structure of organosilanes can be complex, with various functional groups attached to the silicon atoms. For example, the chlorine-end functionalization in alpha,omega-dichloro-polymethylphenylsilane was confirmed by Si-29 NMR spectroscopy, and the concentration of end-groups was quantitatively determined by elemental analysis of chlorine . The molecular structure can significantly influence the reactivity and properties of the organosilanes.
Chemical Reactions Analysis
Organosilanes undergo a variety of chemical reactions. Dichloromethylpentamethyldisilane, for example, can undergo intramolecular rearrangement with anhydrous aluminum chloride to yield different products depending on the reaction conditions . Additionally, reactions of dichloropermethylsilanes with dilithium phenylphosphide yield novel heterocyclic phosphasilanes, demonstrating the versatility of organosilanes in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilanes are influenced by their molecular structure. For instance, the synthesis conditions of alpha,omega-dichloro-polymethylphenylsilane can lead to different ratios of high and low molecular weight fractions, which would affect the material's properties . The reactivity of organosilanes with other compounds, such as the hydrosilylation of methylenecyclopropane with dichloro(methyl)silane, also showcases the diverse chemical behavior of these compounds .
科学研究应用
“Dichlorodimethylsilane” is a chemical compound with the formula (CH₃)₂SiCl₂ . It’s commonly used in the field of organic synthesis . Here are some of its applications:
-
Organic Synthesis
- Dichlorodimethylsilane is often used as a reagent in organic synthesis .
- It’s used to prepare a resin bound siloxane with reactivity towards tertiary alcohols .
- The methods of application or experimental procedures would depend on the specific synthesis process. Generally, it’s used in a controlled environment due to its reactive nature .
- The outcomes obtained would also depend on the specific synthesis process. In the case of preparing a resin bound siloxane, the result would be a resin bound siloxane that can react with tertiary alcohols .
-
Derivatisation Reagents
- Dichlorodimethylsilane is used as a derivatisation reagent .
- In this application, it’s used to modify the chemical structure of another compound, often to make it more suitable for a specific analytical or chemical process .
- The methods of application would depend on the specific derivatisation process. It’s generally used in a controlled reaction with the target compound .
- The outcomes obtained would depend on the specific derivatisation process. Generally, the result would be a modified version of the target compound that’s more suitable for a specific process .
-
Surface Modifier
- Dichlorododecylmethylsilane is used as a surface modifier in various industrial applications .
- It can be used to improve the adhesion of organic coatings and sealants on surfaces such as glass, metal, and ceramics .
- The methods of application would depend on the specific process. Generally, it’s applied to the surface in a controlled manner to ensure proper adhesion .
- The outcomes obtained would depend on the specific process. Generally, the result would be improved adhesion of coatings and sealants on the surface .
-
Proteomics Research
- Dichlorododecylmethylsilane is used in proteomics research .
- In this application, it’s used in various biochemical processes to study proteins .
- The methods of application would depend on the specific research process. It’s generally used in a controlled reaction with proteins .
- The outcomes obtained would depend on the specific research process. Generally, the result would be new insights into protein structure and function .
安全和危害
Dichlorododecylmethylsilane is classified as a corrosive substance . It can cause severe skin burns and eye damage . It is also toxic if inhaled and may cause respiratory irritation . Safety measures include wearing protective clothing and eye protection, and ensuring good ventilation during handling .
未来方向
属性
IUPAC Name |
dichloro-dodecyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-16(2,14)15/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAADUWCLWTWDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885035 | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorododecylmethyl- | |
CAS RN |
18407-07-3 | |
| Record name | (Dodecyl)(methyl)dichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorododecylmethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



